
4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride” is a chemical compound with the CAS Number: 2237218-75-4 . It has a molecular weight of 136.58 and its IUPAC name is isoxazolidin-3-ylidenemethanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride” is 1S/C4H8N2O.ClH/c5-3-4-1-2-7-6-4;/h3,6H,1-2,5H2;1H . This code provides a unique representation of the molecule’s structure.科学的研究の応用
Antiviral Activity
4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride: and its derivatives have been studied for their potential antiviral properties. Compounds with the indole nucleus, which is structurally similar to 4,5-Dihydro-1,2-oxazol-3-ylmethanamine , have shown inhibitory activity against influenza A and other viruses . The ability to interfere with viral replication makes these compounds valuable in the development of new antiviral drugs.
Anti-inflammatory Properties
Indole derivatives, which share a common scaffold with 4,5-Dihydro-1,2-oxazol-3-ylmethanamine , are known for their anti-inflammatory effects. These compounds can modulate inflammatory pathways, providing a basis for the development of new anti-inflammatory agents .
Anticancer Applications
The indole core present in 4,5-Dihydro-1,2-oxazol-3-ylmethanamine derivatives has been associated with anticancer activity. These compounds can interact with various cellular targets, leading to the inhibition of cancer cell growth and proliferation .
Anti-HIV Effects
Research has indicated that indole derivatives can exhibit anti-HIV activity by binding with high affinity to multiple receptors involved in the HIV infection process. This suggests that 4,5-Dihydro-1,2-oxazol-3-ylmethanamine could be a candidate for further exploration in anti-HIV drug development .
Antioxidant Capabilities
The antioxidant properties of indole derivatives, related to 4,5-Dihydro-1,2-oxazol-3-ylmethanamine , are significant for protecting cells from oxidative stress. This characteristic is beneficial for treating diseases where oxidative damage is a contributing factor .
Antimicrobial Action
Compounds with the indole nucleus, like 4,5-Dihydro-1,2-oxazol-3-ylmethanamine , have been found to possess antimicrobial activities against a variety of pathogens. This makes them interesting candidates for the development of new antimicrobial drugs .
Antitubercular Potential
The fight against tuberculosis (TB) has led to the exploration of indole derivatives for their antitubercular activity. Given the structural similarities, 4,5-Dihydro-1,2-oxazol-3-ylmethanamine could be investigated for its potential use in TB treatment .
Antidiabetic Effects
Indole derivatives have been researched for their role in managing diabetes. They can influence various biological pathways associated with diabetes, suggesting that 4,5-Dihydro-1,2-oxazol-3-ylmethanamine might have applications in antidiabetic therapies .
Antimalarial Properties
The indole nucleus is also present in compounds with antimalarial activity. This opens up possibilities for 4,5-Dihydro-1,2-oxazol-3-ylmethanamine to be used in the synthesis of new antimalarial agents .
Anticholinesterase Activity
Indole derivatives have shown anticholinesterase activity, which is important in the treatment of neurodegenerative diseases like Alzheimer’s. This suggests a potential research application for 4,5-Dihydro-1,2-oxazol-3-ylmethanamine in this field .
特性
IUPAC Name |
4,5-dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O.ClH/c5-3-4-1-2-7-6-4;/h1-3,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVJHDXUVREHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CON=C1CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-9-methylpurine](/img/structure/B2893936.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-ethoxybenzamide](/img/structure/B2893939.png)
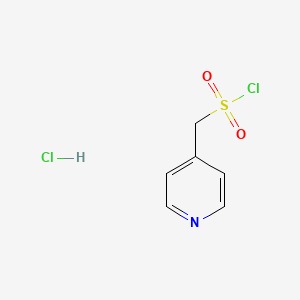
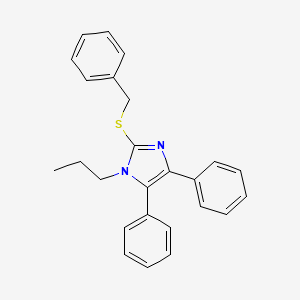
![1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)thio]ethanone](/img/structure/B2893942.png)

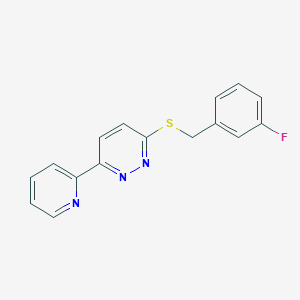
![N-(4-acetamidophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2893946.png)
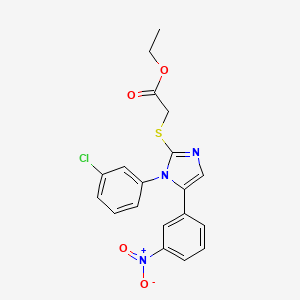
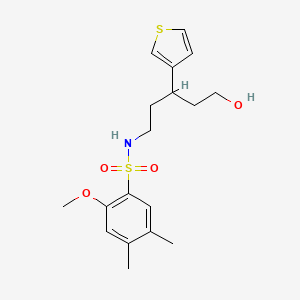
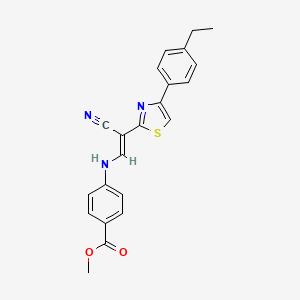

![4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2893953.png)
